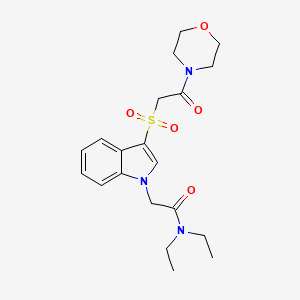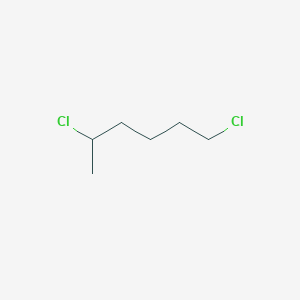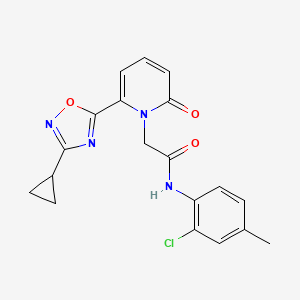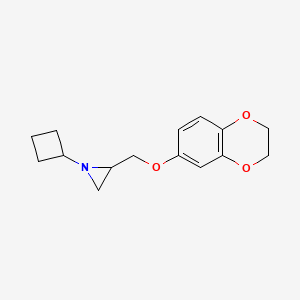
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. ESI-09 has been shown to have a high affinity for the RAC1 protein, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.
Aplicaciones Científicas De Investigación
ESI-09 has been widely used in scientific research to study the role of RAC1 in various cellular processes. For example, ESI-09 has been used to investigate the role of RAC1 in cancer cell migration and invasion (Zhang et al., 2017), neuroinflammation (Yin et al., 2018), and bone formation (Wang et al., 2019). ESI-09 has also been used to study the effects of RAC1 inhibition on the development of Alzheimer's disease (Zhang et al., 2019) and the regulation of autophagy (Zhang et al., 2020).
Mecanismo De Acción
ESI-09 is a selective inhibitor of RAC1, which is a member of the Rho family of small GTPases. RAC1 regulates various cellular processes by controlling actin cytoskeleton dynamics and cell adhesion. ESI-09 inhibits the activity of RAC1 by binding to the switch II region of the protein, which is involved in the binding of GTP and the regulation of RAC1 activity.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. For example, ESI-09 inhibits the migration and invasion of cancer cells by blocking the activation of RAC1 (Zhang et al., 2017). ESI-09 also inhibits the production of pro-inflammatory cytokines in microglial cells by suppressing the activation of RAC1 (Yin et al., 2018). In addition, ESI-09 promotes bone formation by inhibiting the differentiation of osteoclasts (Wang et al., 2019). ESI-09 has also been shown to protect against β-amyloid-induced neuronal damage in Alzheimer's disease by inhibiting the activation of RAC1 (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for lab experiments. First, ESI-09 is a small molecule inhibitor that can be easily synthesized and has a high affinity for RAC1. Second, ESI-09 is selective for RAC1 and does not affect the activity of other small GTPases. Third, ESI-09 can be used to study the role of RAC1 in various cellular processes in vitro and in vivo.
However, there are also limitations to the use of ESI-09 in lab experiments. First, the off-target effects of ESI-09 on other proteins cannot be completely ruled out. Second, the effects of ESI-09 on RAC1 activity may vary depending on the cell type and experimental conditions. Third, the optimal concentration and duration of ESI-09 treatment may need to be determined for each experimental system.
Direcciones Futuras
For the use of ESI-09 include studying the role of RAC1 in other cellular processes and developing new therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps, including the protection of the indole nitrogen, the sulfonylation of the protected indole, and the deprotection of the indole nitrogen. The final product is obtained through the reaction of the deprotected indole with diethyl acetamidomalonate. The synthesis of ESI-09 has been described in detail in a publication by Gao et al. (2013).
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-3-21(4-2)19(24)14-23-13-18(16-7-5-6-8-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h5-8,13H,3-4,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGTPUSLKSKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)